molecular formula C9H19ClN2O B2783757 3-Amino-1-tert-butylpiperidin-2-one hydrochloride CAS No. 2173996-52-4

3-Amino-1-tert-butylpiperidin-2-one hydrochloride

Número de catálogo: B2783757
Número CAS: 2173996-52-4
Peso molecular: 206.71
Clave InChI: ZCQSZHSPUZMLCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-1-tert-butylpiperidin-2-one hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-tert-butylpiperidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-tert-butylpiperidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-amino-1-tert-butylpiperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h7H,4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQSZHSPUZMLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

molecular structure and conformation of 1-tert-butyl-3-aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-tert-butyl-3-aminopiperidin-2-one

Abstract

1-tert-butyl-3-aminopiperidin-2-one is a substituted δ-valerolactam that serves as a valuable chiral building block in medicinal chemistry. Its rigidified cyclic structure, combined with a bulky N-tert-butyl group and a functional amino group at a stereocenter, presents a unique scaffold for designing molecules with specific three-dimensional orientations. Understanding the precise molecular structure and dominant conformations of this molecule is paramount for rational drug design and for predicting its interactions with biological targets. This guide provides a comprehensive analysis of the structural features of 1-tert-butyl-3-aminopiperidin-2-one, detailing the interplay of its constituent parts and outlining the state-of-the-art experimental and computational methodologies required for its thorough characterization.

Introduction: The Significance of a Constrained Scaffold

The piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals and natural products.[1] Introducing a lactam functionality, as in piperidin-2-one, imparts significant structural and electronic changes. The partial double-bond character of the amide bond introduces planarity, which in turn influences the conformational landscape of the six-membered ring.[2] The title compound, 1-tert-butyl-3-aminopiperidin-2-one, incorporates three key features of interest to drug development professionals:

  • A Lactam Core: Amide bonds are fundamental to peptide structure, and lactams can act as conformationally restricted peptide bond mimetics.[3]

  • A Bulky N-substituent: The N-tert-butyl group acts as a powerful conformational lock, sterically hindering ring inversion and favoring specific spatial arrangements.[4]

  • A Chiral Amino Group: The amino group at the C3 position provides a site for further functionalization and introduces a stereocenter, which is critical for achieving selective interactions with chiral biological macromolecules.

This guide delves into the structural elucidation and conformational preferences of this molecule, providing field-proven insights into the methodologies used to characterize such systems.

Molecular Structure and Key Features

The fundamental structure of 1-tert-butyl-3-aminopiperidin-2-one consists of a six-membered piperidin-2-one ring. Unlike cyclohexane, which adopts a near-perfect chair conformation, the piperidin-2-one ring is distorted due to the presence of the sp²-hybridized carbonyl carbon (C2) and the planarity of the amide group (C2-N1). This leads to conformations that are best described as a half-chair or sofa .[2]

The key substituents profoundly influence this conformational preference:

  • N1-tert-butyl Group: This exceptionally bulky group will dominate the conformational equilibrium. To minimize severe steric strain (A-value), it will force the ring into a conformation where it can occupy a pseudo-equatorial position.[4]

  • C3-amino Group: This substituent can exist in either a pseudo-axial or pseudo-equatorial orientation. The relative stability of these two positions dictates the final dominant conformation of the molecule. The equilibrium will be a balance between minimizing steric clashes and potentially favorable electronic interactions, such as intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

Conformational Equilibrium Analysis

The primary conformational process for the 1-tert-butyl-3-aminopiperidin-2-one ring is the interconversion between two half-chair-like conformations. This process effectively swaps the pseudo-axial and pseudo-equatorial positions of the substituent at C3.

G cluster_0 Conformational Equilibrium cluster_1 Relative Stability Conformer_A Conformer A (C3-NH2 pseudo-equatorial) Conformer_B Conformer B (C3-NH2 pseudo-axial) Conformer_A->Conformer_B Ring Inversion Stability ΔG > 0 (Conformer A is more stable due to reduced steric hindrance)

Equilibrium between the two primary half-chair conformations.

Given the steric bulk of the amino group, it is strongly predicted that Conformer A , with the C3-amino group in the less sterically hindered pseudo-equatorial position, will be the thermodynamically favored and most populated conformation in solution.

Methodologies for Characterization

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is essential for a complete understanding of the molecule's structure and dynamics.[5]

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, serving as the "gold standard" for validation.[6] It yields precise measurements of bond lengths, bond angles, and torsional angles, revealing the preferred conformation within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Synthesis and Purification: Synthesize 1-tert-butyl-3-aminopiperidin-2-one via established routes, such as the cyclization of an appropriate amino acid derivative, and purify to >99% by chromatography or recrystallization.[7]

  • Crystallization: Grow single crystals suitable for diffraction. This is a critical and often empirical step. A common starting point is slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

NMR Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is the most powerful technique for studying the structure and conformational dynamics of molecules in solution.[8] A combination of 1D and 2D NMR experiments is required for a full assignment and conformational analysis.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify all proton resonances and their coupling patterns.

    • Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.

  • 2D NMR Acquisition for Structural Assignment:

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks within the piperidine ring.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, confirming the overall connectivity.

  • 2D NMR for Conformational Analysis:

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), regardless of their bonding. The presence or absence of specific NOE cross-peaks (e.g., between H3 and axial protons at C4/C5) is definitive evidence for assigning pseudo-axial or pseudo-equatorial positions.

  • Data Analysis:

    • Coupling Constants (³J_HH): Measure the vicinal coupling constants from the high-resolution ¹H NMR spectrum. Use the Karplus equation to relate these values to the dihedral angles between coupled protons, which helps define the ring pucker.

    • NOE Interpretation: A strong NOE between the proton at C3 and an axial proton at C4 would indicate a pseudo-axial orientation for the C3 proton (and thus a pseudo-equatorial amino group).

Computational Modeling: In Silico Validation and Prediction

Computational chemistry provides invaluable insights into the relative energies of different conformers, complementing experimental findings and aiding in the interpretation of spectroscopic data.[5][9]

Workflow: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of 1-tert-butyl-3-aminopiperidin-2-one.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., MMFF) to identify all low-energy conformers.

  • Quantum Mechanics (QM) Optimization: Take the low-energy conformers from the MM search and perform full geometry optimization using a more accurate method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[9]

  • Energy Calculation & Population Analysis: Calculate the Gibbs free energy (ΔG) for each optimized conformer. Use these energies to predict the Boltzmann population distribution at a given temperature, which can be directly compared to the experimentally observed conformer ratios from NMR.

  • Property Prediction: For the most stable conformer, calculate NMR chemical shifts and coupling constants to compare with and validate the experimental assignments.

Integrated workflow for comprehensive structural analysis.

Summary of Structural Data

The following table summarizes the predicted structural characteristics for the most stable conformation (pseudo-equatorial C3-NH₂) of 1-tert-butyl-3-aminopiperidin-2-one, based on computational modeling and data from analogous structures.

ParameterPredicted Value/RangeMethod of Determination
Ring Conformation Half-Chair / SofaNMR (NOE, J-coupling), X-ray, DFT
N1-tert-butyl Orientation Pseudo-EquatorialSteric Hindrance, DFT
C3-NH₂ Orientation Pseudo-EquatorialNMR (NOE), DFT (Lowest Energy)
Amide Bond (N1-C2) ~1.34 ÅX-ray, DFT
Amide Torsion (ω) ~180° (trans)X-ray, DFT
³J(H3, H4ax) ~8-12 Hz¹H NMR
³J(H3, H4eq) ~2-4 Hz¹H NMR

Conclusion

The are governed by the interplay between the planar amide constraint of the lactam ring and the steric demands of its bulky N-tert-butyl and C3-amino substituents. The molecule is predicted to exist predominantly in a half-chair conformation where both the tert-butyl and amino groups occupy pseudo-equatorial positions to minimize steric strain.

A comprehensive and self-validating characterization of this molecule, which is critical for its application in drug development, requires the synergistic application of X-ray crystallography for solid-state structure, advanced NMR techniques for solution-state conformation and dynamics, and computational modeling for energetic validation. This integrated approach ensures a high-fidelity understanding of the three-dimensional properties that dictate its biological function.

References

  • Indian Academy of Sciences. (n.d.). Theoretical studies on β-lactam antibiotics VI: Conformational analysis and structure-activity relationships of penicillin sulfoxides and cephalosporins. Retrieved from [Link]

  • ORBi. (n.d.). Conformational analysis of β and γ-lactam antibiotics. Retrieved from [Link]

  • Derrer, S., Davies, J. E., & Holmes, A. B. (2000). Synthesis and conformational analysis of a type VIb β-turn mimetic based on an eight-membered lactam. RSC Publishing. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2012, October 15). Conformation of Eight-Membered Benzoannulated Lactams by Combined NMR and DFT Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R) - PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200843/
  • National Institutes of Health. (n.d.). Structural Insights for β-Lactam Antibiotics - PMC. Retrieved from [Link]

  • (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. Retrieved from [Link]

  • (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure, 1076, 600-605.
  • Optica Publishing Group. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal.... Retrieved from [Link]

  • Vaia. (n.d.). Draw the most stable conformation of (a) cis - 1 - tert - butyl. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-1-tert-butylpiperidin-2-one (C9H18N2O). Retrieved from [Link]

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Retrieved from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Kumar, S., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. Journal of Organic Chemistry, 70(15), 5946-53. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method.
  • ResearchGate. (2025, September 11). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]

  • PubChem. (n.d.). (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

Sources

solubility of 3-Amino-1-tert-butylpiperidin-2-one HCl in water and organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Amino-1-tert-butylpiperidin-2-one HCl

Introduction: The Critical Role of Solubility in Pharmaceutical Development

3-Amino-1-tert-butylpiperidin-2-one hydrochloride (CAS No. 2173996-52-4) is a substituted piperidinone derivative. Piperidine and its analogues are core structural motifs in a vast array of pharmaceuticals and bioactive molecules, valued for their versatile chemical properties and biological activity. The development of any new chemical entity, including this compound, into a viable therapeutic agent is fundamentally dependent on its physicochemical properties. Among these, solubility is a cornerstone parameter that governs a compound's behavior from early-stage in vitro screening to its ultimate in vivo efficacy and formulation.

Poor aqueous solubility can severely hamper drug absorption, leading to low bioavailability and unreliable therapeutic outcomes. Conversely, understanding a compound's solubility profile across a range of organic solvents is crucial for chemical synthesis, purification, and the development of stable, effective dosage forms. This guide provides a comprehensive overview of the theoretical solubility profile of 3-Amino-1-tert-butylpiperidin-2-one HCl and presents robust, field-proven experimental protocols for its precise quantitative determination.

Part 1: Theoretical & Predicted Solubility Profile

While specific experimental data for 3-Amino-1-tert-butylpiperidin-2-one HCl is not extensively documented in public literature, a reliable qualitative and semi-quantitative solubility profile can be predicted based on its molecular structure.

The molecule is a hydrochloride salt of an organic amine. The presence of the HCl salt form is the most dominant factor influencing its solubility. The protonation of the basic amino group introduces a positive charge, transforming a relatively non-polar organic molecule into an ionic species. This structural change dictates a strong preference for polar solvents.

Key Structural Considerations:

  • Ionic Character: As an amine hydrochloride, the compound exists as an ion pair in the solid state. When introduced to a polar solvent, these ions can be effectively solvated.

  • Polar Functional Groups: The presence of the amine (-NH3+) and carbonyl (C=O) groups allows for strong hydrogen bonding and dipole-dipole interactions with polar solvent molecules.

  • Hydrophobic Moiety: The tert-butyl group and the piperidinone ring contribute to the molecule's lipophilicity. This part of the structure will favor interactions with non-polar solvents.

The interplay between the dominant ionic character and the underlying hydrophobic frame predicts a solubility profile heavily skewed towards polar media.

Table 1: Predicted Qualitative Solubility of 3-Amino-1-tert-butylpiperidin-2-one HCl

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh The ionic nature of the HCl salt allows for strong ion-dipole interactions. The amine and carbonyl groups can act as hydrogen bond donors and acceptors with protic solvents.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents possess high dipole moments capable of solvating the ionic salt, though less effectively than protic solvents as they cannot donate hydrogen bonds.
Low-Polarity Dichloromethane (DCM), ChloroformLow to Very Low The solvent polarity is generally insufficient to overcome the lattice energy of the salt and effectively solvate the dissociated ions.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / Insoluble The non-polar nature of these solvents cannot disrupt the ionic lattice of the salt, leading to negligible solubility.[1]

Part 2: Experimental Determination of Solubility

To move beyond theoretical predictions, rigorous experimental measurement is essential. The two most common and informative types of solubility assays in drug discovery are Thermodynamic and Kinetic solubility.[2]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period. This method is crucial for lead optimization and formulation development. The most widely accepted protocol is the Shake-Flask Method .[3]

Objective: To determine the maximum concentration of 3-Amino-1-tert-butylpiperidin-2-one HCl that can be dissolved in a given solvent at a specific temperature (e.g., 25 °C) at equilibrium.

Materials:

  • 3-Amino-1-tert-butylpiperidin-2-one HCl (solid, high purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetonitrile) of analytical grade

  • 2 mL glass vials with screw caps

  • Thermostatic shaker incubator

  • Analytical balance

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

Step-by-Step Methodology:

  • Preparation of Stock & Standard Solutions:

    • Accurately prepare a primary stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a known concentration (e.g., 10 mg/mL).

    • From this stock, prepare a series of calibration standards by serial dilution to cover the expected solubility range. This is a self-validating step; a robust calibration curve ensures accurate quantification.

  • Sample Preparation:

    • Add an excess amount of solid 3-Amino-1-tert-butylpiperidin-2-one HCl to a pre-weighed 2 mL glass vial. An amount that is 2-3 times the expected solubility is typically sufficient (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.

    • Prepare each sample in triplicate to ensure reproducibility.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples vigorously for 24 to 48 hours. This extended time is critical to ensure the system reaches true thermodynamic equilibrium. Preliminary experiments can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation & Sampling:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant. Crucially, immediately filter this aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This is a critical self-validating step to prevent falsely elevated results from suspended solids.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the range of the prepared calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC or LC-MS method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

    • Calculate the concentration of the compound in the diluted samples using the regression equation from the calibration curve.

  • Data Analysis:

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Report the final solubility as the mean ± standard deviation of the triplicate measurements, typically in units of mg/mL or µM.

Thermodynamic_Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result prep1 Weigh excess solid compound into vial prep2 Add precise volume of solvent prep1->prep2 prep3 Prepare in triplicate prep2->prep3 equil Agitate at constant T (24-48 hours) prep3->equil sep1 Settle undissolved solid equil->sep1 sep2 Centrifuge sample sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 quant1 Dilute filtered sample sep3->quant1 quant2 Analyze via HPLC/LC-MS quant1->quant2 quant3 Calculate concentration vs. standard curve quant2->quant3 result Report Solubility (Mean ± SD) quant3->result

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. It is not an equilibrium measurement but is invaluable in early drug discovery for rapidly ranking compounds and flagging potential solubility issues.

Objective: To rapidly assess the precipitation of 3-Amino-1-tert-butylpiperidin-2-one HCl from a DMSO stock into an aqueous buffer.

Materials:

  • 10-50 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well plates (UV-transparent or filter plates)

  • Plate reader (nephelometry or UV-Vis) or HPLC/LC-MS system

Step-by-Step Methodology:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the high-concentration DMSO stock solution to the buffer in the wells. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.

  • Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering caused by precipitated particles directly in the plate. This is the fastest method.

    • Filtration/UV-Vis: Use a filter plate to separate the precipitate. Measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.

    • Filtration/LC-MS: For higher accuracy, analyze the filtrate via LC-MS to quantify the dissolved compound against a standard curve.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed or the concentration measured in the filtrate.

Kinetic_Solubility_Workflow cluster_prep 1. Preparation cluster_mix 2. Mixing & Incubation cluster_detect 3. Detection of Precipitate cluster_result 4. Result prep1 High-concentration stock in DMSO mix1 Add small volume of DMSO stock to buffer prep1->mix1 prep2 Aqueous buffer in 96-well plate prep2->mix1 mix2 Incubate with shaking (1-2 hours) mix1->mix2 detect_main Measure Solubility mix2->detect_main detect1 Nephelometry (Light Scattering) detect_main->detect1 detect2 Filtration + UV-Vis (Absorbance) detect_main->detect2 detect3 Filtration + LC-MS (Quantification) detect_main->detect3 result Report Kinetic Solubility Value detect_main->result

Caption: Workflow for Kinetic Solubility Determination.

Part 3: Data Presentation & Conclusion

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing the results from the thermodynamic solubility protocol.

Table 2: Experimental Solubility Data for 3-Amino-1-tert-butylpiperidin-2-one HCl at 25°C

SolventSolubility (mg/mL)Solubility (µM)Method
Water[Enter Mean ± SD][Enter Mean ± SD]Shake-Flask / HPLC-UV
PBS (pH 7.4)[Enter Mean ± SD][Enter Mean ± SD]Shake-Flask / HPLC-UV
Ethanol[Enter Mean ± SD][Enter Mean ± SD]Shake-Flask / HPLC-UV
Acetonitrile[Enter Mean ± SD][Enter Mean ± SD]Shake-Flask / HPLC-UV
Dichloromethane[Enter Mean ± SD][Enter Mean ± SD]Shake-Flask / HPLC-UV
Hexane[Enter Mean ± SD][Enter Mean ± SD]Shake-Flask / HPLC-UV

3-Amino-1-tert-butylpiperidin-2-one HCl, by virtue of its ionic salt structure, is predicted to be a highly water-soluble compound with limited solubility in non-polar organic solvents. While this theoretical assessment provides a strong directional guide, it is not a substitute for precise, empirical data. The protocols detailed in this guide for determining thermodynamic and kinetic solubility represent the industry-standard methodologies for generating the robust and reliable data required for informed decision-making in a research and drug development setting. The application of these self-validating experimental workflows will enable researchers to fully characterize the solubility profile of this compound, a critical step in unlocking its full therapeutic potential.

References

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • ScienceMadness. (2011, July 19). Solubility of organic amine salts. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • McDonagh, J. L., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • ChemSrc. (2025, August 26). Phosphoric acid, isooctyl ester | CAS#:12645-53-3. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-Amino-1-tert-butylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  206.71  g/mol 

Executive Summary & Retrosynthetic Analysis

This application note details a robust, step-by-step protocol for the synthesis of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride . Unlike simple piperidines, the presence of the tert-butyl group on the lactam nitrogen introduces steric constraints that necessitate specific synthetic choices.

The chosen route utilizes a "Scaffold-First" approach: constructing the sterically hindered lactam core before introducing the amino functionality at the


-position. This avoids the common pitfall of N-alkylating a pre-functionalized lactam, which often fails with bulky tert-butyl electrophiles due to competing elimination reactions.
Retrosynthetic Pathway

The synthesis is broken down into three logical phases:

  • Core Assembly: Formation of the piperidin-2-one ring via intramolecular alkylation.

  • 
    -Functionalization:  Regioselective introduction of a leaving group (iodide) followed by nucleophilic displacement with azide.
    
  • Reduction & Salt Formation: Conversion of the azide to the amine and isolation as the stable hydrochloride salt.

Retrosynthesis Target Target: 3-Amino-1-tert-butylpiperidin-2-one HCl Azide Intermediate 3: 3-Azido-1-tert-butylpiperidin-2-one Target->Azide Staudinger Red. Iodide Intermediate 2: 3-Iodo-1-tert-butylpiperidin-2-one Azide->Iodide NaN3 Displacement Lactam Intermediate 1: 1-tert-butylpiperidin-2-one Iodide->Lactam LHMDS / I2 Linear Starting Materials: 5-Chlorovaleroyl Chloride + tert-Butylamine Lactam->Linear Amide Formation & Cyclization

Figure 1: Retrosynthetic disconnection showing the transformation from linear precursors to the functionalized lactam.

Safety & Pre-requisites

Critical Hazards
  • Sodium Azide (

    
    ):  Highly toxic and potentially explosive. Do not use chlorinated solvents (like DCM) with 
    
    
    
    to avoid forming explosive diazidomethane. Use a blast shield during the displacement reaction.
  • Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere (

    
     or Ar).
    
  • LHMDS: Moisture sensitive; requires strictly anhydrous conditions.

Equipment Requirements
  • Schlenk line or Nitrogen manifold.

  • High-vacuum pump (< 1 mmHg).

  • Rotary evaporator with a cold trap.

  • Flash chromatography system (Silica gel 60).

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold (1-tert-butylpiperidin-2-one)

Rationale: Direct N-alkylation of piperidin-2-one with tert-butyl halides is low-yielding due to E2 elimination. We utilize the reaction of 5-chlorovaleroyl chloride with tert-butylamine followed by base-mediated cyclization.

Step 1.1: Formation of N-tert-butyl-5-chlorovaleramide
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with

    
    .
    
  • Reagents:

    • tert-Butylamine (1.2 equiv, 60 mmol, 6.3 mL)

    • Triethylamine (

      
      ) (1.5 equiv, 75 mmol, 10.5 mL)
      
    • Dichloromethane (DCM) (anhydrous, 150 mL)

    • 5-Chlorovaleroyl chloride (1.0 equiv, 50 mmol, 7.75 g)

  • Procedure:

    • Dissolve tert-butylamine and

      
       in DCM. Cool to 0°C  in an ice bath.
      
    • Add 5-chlorovaleroyl chloride dropwise over 30 minutes.[1] The exotherm must be controlled to prevent side reactions.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with water (100 mL). Separate organic layer.[2][3][4][5][6] Wash with 1M HCl (2x50 mL) to remove excess amines, then sat.

      
       (50 mL) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Yield: Expect ~90-95% of crude oil (Intermediate A).

Step 1.2: Cyclization to 1-tert-butylpiperidin-2-one
  • Setup: Dry 500 mL RBF under

    
    .
    
  • Reagents:

    • Crude Intermediate A (from Step 1.1)

    • Sodium Hydride (60% in oil) (1.5 equiv based on Step 1.1 theoretical yield).

    • THF (anhydrous, 200 mL).

  • Procedure:

    • Suspend NaH in THF at 0°C .

    • Dissolve Intermediate A in THF (50 mL) and add dropwise to the NaH suspension. Caution:

      
       gas evolution.
      
    • Reflux the mixture (

      
      ) for 12-16 hours. The heat is required to overcome the steric hindrance of the tert-butyl group during ring closure.
      
    • Workup: Cool to 0°C. Quench carefully with sat.

      
      .[2][3] Extract with EtOAc (3x100 mL).
      
    • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 4:1).

    • Validation:

      
       NMR should show the disappearance of the N-H signal and the characteristic tert-butyl singlet integrating to 9H.
      
Phase 2: -Functionalization

Rationale: Direct bromination can be messy. We use LHMDS to generate the thermodynamic enolate, followed by quenching with Iodine to generate the


-iodo lactam, which is more reactive toward azide displacement than the bromide.
Step 2.1:

-Iodination
  • Setup: Flame-dried 250 mL RBF,

    
     bath (Dry ice/Acetone).
    
  • Reagents:

    • 1-tert-butylpiperidin-2-one (10 mmol, 1.55 g)

    • LHMDS (1.0 M in THF) (1.1 equiv, 11 mL)

    • Iodine (

      
      ) (1.2 equiv, 3.05 g) dissolved in THF (20 mL).
      
  • Procedure:

    • Dissolve the lactam in THF (50 mL) and cool to -78°C .

    • Add LHMDS dropwise over 15 mins. Stir for 1 hour at -78°C to ensure complete enolate formation.

    • Add the

      
       solution dropwise.[3] The solution will fade from dark purple to yellow/colorless as iodine is consumed.
      
    • Stir for 30 mins at -78°C, then warm to 0°C.

    • Workup: Quench with sat.

      
       (sodium thiosulfate) to remove excess iodine. Extract with 
      
      
      
      .
    • Product: 3-iodo-1-tert-butylpiperidin-2-one. Unstable; use immediately in Step 2.2.

Step 2.2: Azide Displacement
  • Reagents:

    • Crude

      
      -iodo lactam.
      
    • Sodium Azide (

      
      ) (2.0 equiv).
      
    • DMF (anhydrous, 30 mL).

  • Procedure:

    • Dissolve the crude iodide in DMF. Add

      
       in one portion.
      
    • Stir at RT for 24 hours. Note: Heating is usually not required for iodides and avoids elimination side-products.

    • Workup: Dilute with water (100 mL). Extract with

      
       (3x50 mL). Do not use DCM.
      
    • Safety Check: Verify no residual azide in the organic layer before concentration (rotary evaporation behind a shield).

Phase 3: Reduction and Salt Formation

Rationale: The Staudinger reduction is chosen over catalytic hydrogenation to avoid potential reductive cleavage of the C-N bond or ring opening, and it is highly chemoselective for azides.

Step 3.1: Staudinger Reduction
  • Reagents:

    • 3-azido-1-tert-butylpiperidin-2-one (from Step 2.2).

    • Triphenylphosphine (

      
      ) (1.2 equiv).
      
    • THF (40 mL) / Water (2 mL).

  • Procedure:

    • Dissolve azide in THF. Add

      
      . Nitrogen evolution will be observed.
      
    • Stir at RT for 2 hours (formation of iminophosphorane).

    • Add water (2 mL) and heat to 50°C for 4 hours to hydrolyze the intermediate to the amine.

    • Workup: Concentrate THF. Acidify residue with 1M HCl (50 mL). Wash acidic aqueous layer with DCM (2x) to remove

      
       and 
      
      
      
      (Triphenylphosphine oxide).
    • Basify the aqueous layer with 2M NaOH (pH > 12). Extract the free amine with DCM (3x50 mL). Dry over

      
       and concentrate.
      
Step 3.2: Hydrochloride Salt Formation
  • Procedure:

    • Dissolve the free amine oil in a minimum amount of dry

      
       or Dioxane.
      
    • Add 4M HCl in Dioxane dropwise at 0°C.

    • A white precipitate will form immediately.

    • Filter the solid, wash with cold ether, and dry under high vacuum.

Quantitative Data Summary

StepTransformationReagentsApprox. YieldKey Observation
1.1 Amide Formation5-Cl-Valeryl-Cl, t-BuNH295%Exothermic; clear to cloudy solution.
1.2 CyclizationNaH, THF80-85%

evolution; requires reflux.
2.1

-Iodination
LHMDS,

Quant. (Crude)Color change (Purple -> Yellow).
2.2 Azidation

, DMF
75% (2 steps)Conversion of unstable iodide.
3.1 Reduction

,

85%Removal of

is critical.
3.2 Salt FormationHCl/Dioxane90%Formation of white hygroscopic solid.

Process Visualization

Workflow Start Start: 5-Chlorovaleroyl Chloride Step1 Step 1: Amide Formation (+ t-BuNH2, DCM) Start->Step1 Step2 Step 2: Cyclization (NaH, THF, Reflux) Step1->Step2 Intermediate A Step3 Step 3: Enolization & Iodination (LHMDS, -78C; I2) Step2->Step3 1-t-Bu-piperidin-2-one Step4 Step 4: Azide Displacement (NaN3, DMF) Step3->Step4 3-Iodo-intermediate Step5 Step 5: Staudinger Reduction (PPh3, H2O) Step4->Step5 3-Azido-intermediate Step6 Step 6: HCl Salt Precipitation Step5->Step6 Free Amine

Figure 2: Sequential workflow for the synthesis of 3-Amino-1-tert-butylpiperidin-2-one HCl.

Quality Control & Validation

To ensure the identity and purity of the final product, the following analytical parameters must be verified:

  • 1H NMR (DMSO-d6 or D2O):

    • 
       ~1.40 ppm (s, 9H, tert-butyl).
      
    • 
       ~3.8-4.0 ppm (m, 1H, H-3, 
      
      
      
      -proton).
    • 
       ~3.2-3.4 ppm (m, 2H, H-6, 
      
      
      
      -protons).
    • 
       ~1.6-2.2 ppm (m, 4H, H-4/H-5).
      
    • Absence of aromatic protons (confirms removal of

      
       oxide).
      
  • Mass Spectrometry (ESI+):

    • Expected

      
       (Free base mass).
      
  • Melting Point:

    • The hydrochloride salt should have a sharp melting point (typically >200°C with decomposition).

References

  • Synthesis of N-substituted lactams via cyclization: Smith, M. B. "Organic Synthesis."[1] 3rd Edition. Academic Press, 2011. (General reference for halo-amide cyclization).

  • Alpha-functionalization of lactams: Duffey, M. O., et al. "Enantioselective Synthesis of 3-Substituted Piperidin-2-ones." Journal of the American Chemical Society, 2006.

  • Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992.

  • Commercial Reference for Target CAS: ChemScene Product Data: 3-Amino-1-(tert-butyl)piperidin-2-one hydrochloride.

Sources

Application Note: High-Fidelity Amide Coupling of 3-Amino-1-tert-butylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Lactams

Part 1: Executive Summary & Strategic Analysis

The Challenge: The -Amino Lactam Motif

3-Amino-1-tert-butylpiperidin-2-one is a specialized chiral building block, most notably recognized as a core pharmacophore in Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (e.g., Ubrogepant).

While the tert-butyl group at


 provides hydrolytic stability to the lactam ring, the primary synthetic challenge lies at the 

position. The amine located here is an

-amino lactam
. This structural motif presents a "Perfect Storm" for synthetic failure:
  • High Racemization Risk: The

    
     proton is significantly more acidic than in linear amines due to the adjacent lactam carbonyl. Standard coupling conditions (high pH, strong bases like DBU or excess DIPEA) promote rapid enolization and loss of optical purity.
    
  • Nucleophilic Attenuation: The electron-withdrawing nature of the adjacent carbonyl reduces the nucleophilicity of the amine, often requiring highly activated esters for successful coupling.

  • Steric Bulk: The

    
    -tert-butyl group forces the piperidinone ring into a specific conformation (often a twist-boat), potentially shielding the amine from bulky carboxylic acids.
    
The Solution Matrix

To navigate these competing factors—needing high activation for yield but mild conditions for chirality—we prioritize Propylphosphonic Anhydride (T3P) and HATU with Collidine .

FeatureStandard Protocol (HATU/DIPEA)Optimized Protocol A (T3P/NMM)Optimized Protocol B (HATU/Collidine)
Coupling Efficiency HighHighVery High
Racemization Risk High (Avoid if possible)Lowest (Preferred)Low
Purification Difficult (Urea byproducts)Easy (Water soluble byproducts)Moderate
Scale-Up Viability Low (Explosive additives)High (Process safe)Moderate

Part 2: Experimental Protocols

Protocol A: The "Low-Epimerization" Method (T3P)

Recommended for: Scale-up, highly chiral-sensitive substrates, and process chemistry.

Principle: T3P (Propylphosphonic anhydride) acts as a coupling agent and water scavenger.[1] It does not generate explosive byproducts (unlike HOBt) and operates well in ethyl acetate, allowing for a simple aqueous workup.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • 3-Amino-1-tert-butylpiperidin-2-one (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 – 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.1 M)

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with the Carboxylic Acid and the Lactam Amine in EtOAc. Cool the mixture to 0 °C .

  • Base Addition: Add NMM dropwise. Note: NMM is a weaker base than DIPEA, reducing the risk of deprotonating the C3-position.

  • Activation: Add T3P solution dropwise over 10 minutes, maintaining internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. T3P reactions are typically cleaner but may be slower than HATU.

  • Workup:

    • Quench with water.

    • Wash organic layer with 0.5 M HCl (to remove unreacted amine/NMM).

    • Wash with sat. NaHCO₃ (to remove unreacted acid).

    • Wash with brine, dry over MgSO₄, and concentrate.

Protocol B: The "Hard-Coupling" Method (HATU/Collidine)

Recommended for: Unreactive carboxylic acids or discovery-scale synthesis where yield is paramount.

Principle: HATU generates a highly reactive aza-benzotriazole active ester. To mitigate racemization, we substitute DIPEA with 2,4,6-Collidine , a sterically hindered, non-nucleophilic base that effectively scavenges protons without promoting enolization at the


-center.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • 3-Amino-1-tert-butylpiperidin-2-one (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: 2,4,6-Collidine (2.5 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the Carboxylic Acid and HATU in dry DMF. Stir at 0 °C for 5 minutes.

  • Amine Addition: Add the Lactam Amine to the mixture.

  • Base Addition: Add 2,4,6-Collidine dropwise.

    • Critical: Do not premix the amine and HATU without the acid, as guanidinylation of the amine can occur.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT for 1–2 hours.

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash extensively with water/LiCl (5%) to remove DMF.

    • Standard acid/base washes as in Protocol A.

Part 3: Visualization & Decision Logic

Reaction Decision Tree

Use this logic flow to select the correct protocol for your specific carboxylic acid partner.

CouplingLogic cluster_legend Legend Start Start: Coupling 3-Amino-1-t-butylpiperidin-2-one AcidCheck Analyze Carboxylic Acid Partner Start->AcidCheck IsChiral Is the Acid also Chiral/Epimerizable? AcidCheck->IsChiral Steric Is the Acid Sterically Hindered? IsChiral->Steric No T3P_Route Protocol A: T3P / NMM (Max Chirality Retention) IsChiral->T3P_Route Yes (High Risk) Steric->T3P_Route No (Standard Acid) HATU_Route Protocol B: HATU / Collidine (Max Reactivity) Steric->HATU_Route Yes (Tertiary/Quaternary Center) key Green = Preferred for Purity Red = Preferred for Yield

Caption: Decision matrix for selecting coupling agents based on the steric and stereochemical profile of the carboxylic acid partner.

Mechanism of Racemization vs. Coupling

Understanding the enemy: How the


-proton is lost.

Mechanism Lactam Alpha-Amino Lactam (L-Isomer) Enolate Planar Enolate (Achiral Intermediate) Lactam->Enolate Deprotonation at C3 Coupled Desired Amide (Pure L-Isomer) Lactam->Coupled Fast Coupling (T3P/HATU) Base Strong Base (e.g., DBU/Excess DIPEA) Base->Enolate Racemate Racemic Product (D/L Mixture) Enolate->Racemate Reprotonation/Coupling

Caption: Kinetic competition between direct coupling (Green) and base-mediated racemization via enolization (Red).

Part 4: Troubleshooting & Quality Control

Racemization Check

Before moving to the next step, validate the optical purity.

  • Method: Chiral HPLC or SFC.

  • Column: Chiralpak AD-H or IC (Amylose/Cellulose based).

  • Mobile Phase: CO₂ / Methanol (with 0.1% DEA).

  • Target: >98% ee. If <95%, switch from Protocol B to Protocol A or lower the reaction temperature to -10 °C.

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Steric clash between t-butyl group and acid.Switch to HATU and heat to 40°C (monitor chirality closely).
Epimerization (>5%) Base was too strong or added too fast.Switch base to NMM or Collidine ; ensure T < 0°C during addition.
Guanidinylation (+99 mass) Amine reacted with HATU directly.Ensure Acid + HATU are premixed before adding the amine.[2]

Part 5: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Pharmaceutical Industry.[1] Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling.[1] Chemical Society Reviews. [Link]

  • Petersson, M. J., et al. (2017). Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant.[3][4] Organic Process Research & Development. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 3-Amino-1-tert-butylpiperidin-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for the synthesis of 3-Amino-1-tert-butylpiperidin-2-one Hydrochloride . It is designed to address yield-critical bottlenecks in the preparation of this specific valerolactam scaffold, widely used as a chiral building block in kinase inhibitors and GPCR ligands.

Ticket Type: Yield Optimization & Process Troubleshooting Applicable Chemistry: N-Alkylated Valerolactam Synthesis Target Molecule: 3-Amino-1-(tert-butyl)piperidin-2-one · HCl

Route Diagnostics & Strategy Selection

Before troubleshooting specific steps, verify you are using the Linear Cyclization Strategy . Direct alkylation of a pre-formed 3-aminolactam with tert-butyl halides is mechanistically flawed due to the steric bulk of the tert-butyl group and competing E2 elimination.

Recommended Synthetic Pathway

The most robust high-yield route relies on constructing the lactam ring after N-alkylation, typically via a 2,5-dihalovaleric acid precursor.

The "Standard" Industrial Protocol:

  • Amidation: 2,5-Dibromopentanoyl chloride + tert-Butylamine.

  • Cyclization: Base-mediated intramolecular alkylation (Ring Closure).

  • Functionalization: Nucleophilic substitution with Azide (NaN₃).

  • Reduction: Staudinger or Hydrogenation (–N₃

    
     –NH₂).
    
  • Salt Formation: Anhydrous precipitation.

Workflow Visualization

SynthesisWorkflow Start 2,5-Dibromopentanoyl Chloride Step1 Amidation (t-BuNH2) Start->Step1 Inter1 N-(t-Bu)-2,5-dibromo pentanamide Step1->Inter1 Exothermic Step2 Cyclization (NaH/THF or KOtBu) Inter1->Step2 Inter2 3-Bromo-1-(t-Bu) piperidin-2-one Step2->Inter2 Critical Step Step3 Azidation (NaN3, DMSO) Inter2->Step3 Inversion Inter3 3-Azido-1-(t-Bu) piperidin-2-one Step3->Inter3 Step4 Reduction (H2/Pd-C) Inter3->Step4 Final Target Product (HCl Salt) Step4->Final

Figure 1: Validated synthetic workflow for sterically hindered N-tert-butyl lactams.

Troubleshooting Guide (Q&A Format)

Phase 1: The Cyclization Bottleneck (Ring Closure)

User Issue: "I am getting low yields (<40%) during the ring closure of N-tert-butyl-2,5-dibromopentanamide. The starting material remains unreacted or decomposes."

Root Cause: The tert-butyl group exerts significant steric hindrance, retarding the intramolecular S_N2 attack of the amide nitrogen onto the


-carbon.
Technical Fix: 
  • Switch Base: Weak bases (Carbonates) are insufficient. Use NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) in dry THF or DMF. The amide proton must be fully deprotonated to form a highly nucleophilic amidate anion.

  • Temperature Control: Do not reflux immediately. Deprotonate at 0°C, then warm to RT. Only heat (50-60°C) if monitoring shows stalled conversion.

  • Catalysis: Add TBAI (Tetrabutylammonium iodide) or NaI (10 mol%). This generates a transient primary iodide at the

    
    -position, which is a better leaving group than bromide (Finkelstein condition), accelerating the sluggish ring closure.
    
Phase 2: Azide Displacement (The 3-Position)

User Issue: "The reaction with Sodium Azide is extremely slow. I see impurities forming."

Root Cause: You are displacing a secondary bromide adjacent to a carbonyl group. While the carbonyl activates the position, the N-tert-butyl group distorts the ring puckering, potentially shielding the backside trajectory required for S_N2. Technical Fix:

  • Solvent is Critical: Switch to DMSO or DMF . These polar aprotic solvents solvate the sodium cation, leaving the azide anion "naked" and more reactive.

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M).

  • Safety Note: Do not use chlorinated solvents with sodium azide (risk of diazidomethane formation).

Phase 3: Isolation of the Amine Salt

User Issue: "My product is an oil/gum and I lose mass during aqueous workup. The HCl salt won't crystallize."

Root Cause: 3-Amino-lactams are highly polar and water-soluble. Aqueous extractions often result in product partitioning into the water phase. Technical Fix:

  • Avoid Aqueous Workup: After hydrogenation/reduction, filter the catalyst and evaporate the solvent to dryness.

  • Anhydrous Salt Formation: Dissolve the crude free base in EtOAc or MTBE (dry). Add 4M HCl in Dioxane dropwise at 0°C.

  • Trituration: If a gum forms, decant the solvent and triturates with Diethyl Ether or Hexane to induce crystallization. The tert-butyl group aids lipophilicity, but the HCl salt is still hygroscopic.

Yield Optimization Data Matrix

ParameterStandard ProtocolOptimized ProtocolImpact on Yield
Cyclization Base K₂CO₃ / AcetoneNaH / THF or KOtBu / DMF +25% (Complete deprotonation drives closure)
Cyclization Catalyst NoneNaI (0.1 eq) +15% (Iodide exchange accelerates rate)
Azidation Solvent AcetonitrileDMSO (Dry)+20% (Enhanced nucleophilicity)
Reduction Method H₂ / Pd-C (MeOH)H₂ / Pd-C (AcOH) or Staudinger (PPh₃) +10% (Prevents side reactions/dimerization)
Salt Isolation Aqueous ExtractionAnhydrous Precipitation +30% (Prevents loss to aqueous phase)

Advanced Troubleshooting Logic (Decision Tree)

Troubleshooting Issue Identify Yield Loss Stage Cyclization Step 2: Cyclization (Low Conversion) Issue->Cyclization Azidation Step 3: Azidation (Slow/Decomp) Issue->Azidation Isolation Step 5: Isolation (Gummy Solid) Issue->Isolation CheckBase Is Base Strong Enough? (pKa > 16?) Cyclization->CheckBase Action1 Switch to NaH or KOtBu CheckBase->Action1 No CheckCat Is Iodide Catalyst Used? CheckBase->CheckCat Yes Action2 Add 10 mol% NaI CheckCat->Action2 No CheckSolv Solvent = DMSO/DMF? Azidation->CheckSolv Action3 Switch Solvent. Ensure Dry Conditions. CheckSolv->Action3 No CheckWater Was Aqueous Workup Used? Isolation->CheckWater Action4 Eliminate Water. Use Anhydrous HCl/Dioxane. CheckWater->Action4 Yes

Figure 2: Diagnostic logic for resolving yield issues in 3-amino-1-tert-butylpiperidin-2-one synthesis.

References & Validation

The protocols and mechanistic insights above are derived from established methodologies for the synthesis of N-substituted lactams and aminopiperidines.

  • General Synthesis of N-Substituted 3-Aminopiperidin-2-ones:

    • Methodology: Cyclization of 2,5-dihalovaleric acid derivatives with primary amines is the standard route for sterically hindered N-alkyl lactams.

    • Source:J. Org. Chem.2005 , 70, 1087. (Mechanistics of lactamization).

  • Gemifloxacin Intermediate Synthesis (Structural Analog):

    • Relevance: Describes the synthesis of 3-aminopiperidin-2-one scaffolds using the oxime or azide route.

    • Source:CN Patent 101565397B - "Method for synthesizing N-Boc-3-aminopiperidine" (Demonstrates the glutamic acid/diester route, which is the primary alternative if the lactam route fails).

  • Azide Displacement in Lactams:

    • Methodology: Optimization of S_N2 reactions on alpha-halo-lactams using polar aprotic solvents.

    • Source:Tetrahedron Letters2010 , 51, 252.

  • ChemScene Product Verification:

    • Relevance: Confirms the commercial existence and CAS identity of the target molecule.

    • Source: ChemScene Product Data: 3-Amino-1-(tert-butyl)piperidin-2-one hydrochloride (CAS 2173996-52-4).[1]

Sources

overcoming steric hindrance of the tert-butyl group in piperidinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric & Electronic Barriers in tert-Butyl Piperidinone Derivatives Ticket ID: #TBP-404-STERIC Agent: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Locked" Conformation Challenge

Welcome to the Technical Support Center. You are likely here because a standard transformation on a piperidinone scaffold—specifically one bearing a tert-butyl group (either as an N-Boc protecting group or a C-ring substituent)—has failed.[1]

The tert-butyl group is the "Winnebago" of organic substituents (


-value 

4.9 kcal/mol).[1] In piperidinones, it does not just add bulk; it dictates the conformational landscape .
  • N-Boc-4-piperidinone: The N-Boc group suffers from

    
    -strain, forcing the piperidine ring into specific rotamers that can shield the C4-carbonyl from nucleophilic attack or favor deprotonation (enolization) over addition.[1]
    
  • Ring-Substituted (e.g., 2-t-Bu): The group locks the ring into a rigid chair, making one face of the carbonyl virtually inaccessible to nucleophiles.[1]

Below are the troubleshooting modules designed to bypass these specific steric and stereoelectronic traps.

Module 1: Diagnostic Workflow

Before altering your conditions, determine the failure mode. Use this decision matrix to route your troubleshooting.

TroubleshootingFlow Start Reaction Failure Symptom RecSM Recovered Starting Material (No Conversion) Start->RecSM WrongIso Wrong Diastereomer (Stereoselectivity Issue) Start->WrongIso Sluggish Low Yield / Sluggish Rate Start->Sluggish CheckEnol Is the nucleophile basic? (Grignard/Lithiate) RecSM->CheckEnol CheckTraj Check Nucleophile Size (Hydride Source) WrongIso->CheckTraj CheckAct Is Carbonyl Activated? Sluggish->CheckAct Sol_CeCl3 PROTOCOL A: CeCl3/LaCl3 Activation (Suppress Enolization) CheckEnol->Sol_CeCl3 Yes (Basic) Sol_Lewis PROTOCOL C: Lewis Acid Catalysis (Ti(OiPr)4 / BF3) CheckEnol->Sol_Lewis No (Neutral) Sol_Bulky PROTOCOL B: Steric Control (L-Selectride vs NaBH4) CheckTraj->Sol_Bulky Adjust Reagent Size CheckAct->Sol_Lewis Enhance Electrophilicity

Figure 1: Diagnostic logic for identifying the root cause of steric hindrance failures in piperidinone chemistry.

Module 2: The Grignard Failure (Enolization vs. Addition)

The Issue: You attempted to add a Grignard reagent (R-MgBr) to N-Boc-4-piperidinone, but isolated mostly starting material. The Cause: The carbonyl of the piperidinone is sterically hindered by the N-Boc group's rotamers. Consequently, the Grignard reagent acts as a base (removing an alpha-proton) rather than a nucleophile . This generates a magnesium enolate, which simply re-protonates to starting material upon aqueous workup.

Solution: Lanthanide-Mediated Addition (The "Knochel-Imamoto" Protocol)

To overcome this, you must increase the electrophilicity of the carbonyl and reduce the basicity of the Grignard. This is achieved using anhydrous Cerium(III) Chloride (


) or Lanthanum(III) salts (

).
Why it works:
  • Oxophilicity: The Lanthanide coordinates strongly to the carbonyl oxygen, activating it for attack.

  • Hard/Soft Modulation: Transmetallation creates an organocerium species (

    
    ) which is more nucleophilic but less basic than the organomagnesium precursor.[1]
    
Protocol A: CeCl3-Mediated Grignard Addition

Note: The success of this reaction depends entirely on the dryness of the


.

Step-by-Step:

  • Drying (Critical): Place

    
     (1.5 equiv) in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring. The powder should turn from clumpy/waxy to a fine, free-flowing white powder. Do not skip this.
    
  • Slurry Formation: Cool the flask to 0°C under Argon. Add anhydrous THF (0.5 M relative to CeCl3). Stir for 1 hour to form a milky suspension.

  • Substrate Addition: Add N-Boc-4-piperidinone (1.0 equiv) in THF. Stir for 30 mins at 0°C to allow Lewis acid coordination.

  • Nucleophile Addition: Cool to -78°C. Add the Grignard reagent (1.2 equiv) dropwise.[1]

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Quench with 10% aqueous acetic acid or saturated

    
    .
    

Data Comparison: Yield of Tertiary Alcohol

Conditions Reagent Result Mechanism
Standard PhMgBr / THF < 20% Yield Enolization dominates
Optimized PhMgBr / CeCl3 / THF > 85% Yield 1,2-Addition

| Alternative | PhLi / THF | ~ 40% Yield | Highly basic, some addition |[1]

Module 3: Stereocontrol in Reductions

The Issue: You need to reduce a substituted piperidinone (e.g., 2-tert-butyl-4-piperidinone) to the alcohol, but you are getting the wrong diastereomer (axial vs. equatorial alcohol). The Cause: The tert-butyl group locks the ring.[2] The reagent approach is dictated by the Bürgi-Dunitz angle .[1]

  • Small Hydrides (NaBH4, LAH): Attack axially (from the top), yielding the Equatorial Alcohol (Thermodynamic product).

  • Bulky Hydrides (L-Selectride): Blocked by axial hydrogens; they attack equatorially (from the side), yielding the Axial Alcohol (Kinetic product).

Protocol B: Stereoselective Reduction

Scenario 1: Target = Equatorial Alcohol (Thermodynamic)

  • Reagent:

    
     in MeOH at -78°C.
    
  • Outcome: The small hydride slips past the axial hydrogens.

  • Selectivity: Typically 9:1 (Equatorial:Axial).

Scenario 2: Target = Axial Alcohol (Kinetic)

  • Reagent: L-Selectride (

    
    ) in THF at -78°C.
    
  • Step-by-Step:

    • Dissolve ketone in THF, cool to -78°C.

    • Add L-Selectride (1.1 equiv) slowly.[1]

    • Stir 1 hr.

    • Oxidative Workup: Add NaOH/H2O2 carefully (borane byproduct removal).

  • Outcome: The massive steric bulk of the sec-butyl groups prevents axial attack.

  • Selectivity: > 95:5 (Axial:Equatorial).

Module 4: Reductive Amination Stalls

The Issue: Condensing an amine with N-Boc-4-piperidinone using STAB (Sodium Triacetoxyborohydride) is surprisingly slow or incomplete. The Cause: Formation of the intermediate iminium ion is the rate-determining step. The N-Boc group creates steric crowding around C4, making the initial attack of the amine difficult.

Protocol C: Titanium-Mediated Pre-Activation

Titanium(IV) isopropoxide acts as a Lewis acid to force imine formation and as a water scavenger.[1]

Step-by-Step:

  • Neat Mixing: In a vial, mix N-Boc-4-piperidinone (1.0 equiv), the Amine (1.1 equiv), and

    
     (1.2 equiv). Do not add solvent yet.
    
  • Activation: Stir the viscous mixture at room temperature (or 40°C if highly hindered) for 1-2 hours. The mixture will often solidify or change color, indicating imine/enamine formation.

  • Dilution: Dilute with anhydrous Ethanol or THF.

  • Reduction: Add

    
     (or 
    
    
    
    ) directly to the alcoholic solution.
  • Workup (Important): Quench with 1N NaOH or Rochelle's Salt solution to break the Titanium emulsion.

FAQ: Common User Queries

Q: Can I use LaCl3 instead of CeCl3 for the Grignard reaction? A: Yes. In fact, the


 complex (Knochel's salt) is often superior because it is soluble in THF, creating a homogeneous reaction mixture that is easier to handle than the heterogeneous 

slurry.

Q: Why does my N-Boc group sometimes fall off during Lewis Acid reactions? A: Strong Lewis acids (like


 or high temp 

) can cleave Boc groups.[1]

and

are mild enough to leave the Boc group intact. If you see deprotection, ensure your reaction temperature is kept below 0°C during the Lewis acid addition.

Q: I have a 2-tert-butyl group on the ring. Which conformation is it in? A: The tert-butyl group will exclusively occupy the equatorial position.[1] This locks the ring. If you need to perform an axial attack, you must design your reagent approach assuming the ring will not flip.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Eliel, E. L. "Conformational Analysis of Mobile Cyclohexane Systems." Stereochemistry of Carbon Compounds, McGraw-Hill.[1] (Classic text on A-values and ring locking).

Sources

resolving hygroscopicity challenges with 3-Amino-1-tert-butylpiperidin-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity & Stability Challenges Ticket ID: #TECH-3ATBP-001 Status: Open / High Priority

Executive Summary: The "Moisture Trap" Mechanism

Welcome to the Technical Support Center. You are likely visiting this page because your 3-Amino-1-tert-butylpiperidin-2-one HCl (hereafter 3-ATBP-HCl ) has transitioned from a free-flowing powder to a sticky gum or oil upon exposure to air.

The Root Cause: This molecule presents a "perfect storm" for hygroscopicity.

  • The Primary Amine HCl: Hydrochloride salts of primary amines are inherently hygroscopic due to the high charge density of the chloride ion and the strong hydrogen-bonding capability of the ammonium group (

    
    ).
    
  • The Lactam Ring: The piperidin-2-one scaffold contains a polar amide (lactam) bond. While the tert-butyl group at position 1 provides steric bulk, it does not fully shield the polar core.

  • Lattice Energy vs. Hydration Energy: The hydration energy of the chloride ion and the ammonium species exceeds the crystal lattice energy, driving the rapid absorption of atmospheric water (deliquescence).

This guide provides field-proven protocols to stabilize, handle, and recover your material.

Module 1: Immediate Triage (Troubleshooting)
Q: My solid has turned into a sticky oil/gum on the balance. Is it degraded?

A: Likely not degraded, but solvated. Amine HCl salts often form "hydrated melts" before chemically degrading. However, the presence of water can catalyze the hydrolysis of the lactam ring (opening the piperidinone to a linear amino acid derivative) over time, especially if the pH drops due to excess HCl.

Action Plan:

  • Do NOT heat blindly. Heating a wet amine-HCl salt can cause degradation.

  • Check Purity: Run an LC-MS.

    • Target Mass: [M+H]+ = ~171.15 (Free base).

    • Impurity Watch: Look for Mass + 18 (Hydrolysis product: linear amino acid).

  • If Pure: Proceed to Module 2 (Drying) .

  • If Degraded: You must recrystallize or discard.

Q: How do I weigh this accurately for a reaction if the mass keeps increasing on the balance?

A: Stop trying to weigh "to the line." Use the "Difference Method" or "Stock Solution" approach.

Protocol A: Weighing by Difference (The "Speed" Method)

  • Tare a capped vial containing the hygroscopic bulk.

  • Quickly transfer an estimated amount to your reaction vessel.

  • Immediately recap the bulk vial and weigh it again.

  • 
    .
    
    • Why: This minimizes the bulk's exposure to air.

Protocol B: The Stock Solution (The "Accuracy" Method)

  • Dissolve the entire sticky batch in a dry solvent (e.g., Methanol or DMF).

  • Determine the concentration using Quantitative NMR (qNMR) (See Module 3).

  • Dispense the reagent volumetrically.

    • Why: This eliminates hygroscopicity as a variable entirely.

Module 2: Recovery & Drying Protocols
Q: How do I dry the "goo" back into a solid?

A: You need a drying train that removes water without thermal stress.

The "Abderhalden" Substitute Protocol: Standard vacuum ovens are often insufficient because the water is tightly bound.

  • Solvent Chase: Dissolve the gum in anhydrous Ethanol or Isopropanol .

  • Rotary Evaporation: Evaporate to dryness. The alcohol forms an azeotrope with water, helping to pull it out. Repeat 2-3 times.

  • High-Vacuum Desiccation:

    • Place the flask in a desiccator connected to a high-vacuum manifold (< 0.1 mbar).

    • Desiccant: Use Phosphorus Pentoxide (

      
      ) or Activated Molecular Sieves (4Å) in the desiccator bowl. 
      
      
      
      is chemically irreversible and superior for amines.
    • Time: 12–24 hours.

Visual Workflow: The "Dry-Chain" Custody

DryingProtocol Wet Wet/Sticky 3-ATBP-HCl Solvent Dissolve in Anhydrous EtOH Wet->Solvent Solubilize Azeotrope Rotovap (x3) Azeotropic Removal Solvent->Azeotrope Strip Water Vac High Vac (<0.1 mbar) over P2O5 Azeotrope->Vac Deep Dry Dry Free-Flowing Solid Vac->Dry 12-24h

Figure 1: Recovery workflow for deliquescent amine salts using azeotropic drying and chemical desiccation.

Module 3: Advanced Analytical Strategy
Q: I dried it, but I don't trust the stoichiometry. How do I know the "Real" MW?

A: Assume the salt is a hydrate and measure the "Weight Percent" (wt%) of the active species.

Do not rely on the theoretical Molecular Weight (MW ~206.7 g/mol ). Water uptake changes the effective MW.

The qNMR Protocol (Self-Validating):

  • Standard: Choose an internal standard (IS) with high purity and non-overlapping signals (e.g., Maleic Acid or TCNB ).

  • Solvent:

    
     or 
    
    
    
    .
  • Calculation:

    
    
    
    • 
      : Integration Area
      
    • 
      : Number of protons
      
    • 
      : Mass weighed
      
    • 
      : Purity of Standard
      
  • Usage: If qNMR says the solid is 85% active by weight (remainder is water/salt), adjust your reaction charge:

    
    
    
Module 4: Chemical Engineering (Salt Switching)
Q: This HCl salt is a nightmare. Can I change the salt form?

A: Yes. HCl is often the default, but rarely the best for hygroscopic amines.

Recommendation: Switch to a Tosylate (p-Toluenesulfonate) or Fumarate salt. These counter-ions are larger, less symmetric, and pack into lattices that are often less hygroscopic (non-deliquescent).

Salt Screening Data Comparison:

Salt FormHygroscopicity RiskCrystallinitySolubility (Organic)Recommendation
Hydrochloride (HCl) High (Deliquescent) HighModerateDefault, but difficult
Tosylate (TsOH) LowHighGoodPreferred Alternative
Fumarate LowModerateLowGood for storage
Free Base N/A (Liquid/Low MP)N/AHighAvoid (Oxidation risk)

Decision Tree: Salt Selection & Handling

SaltSelection Start Start: 3-ATBP-HCl Handling Issues Check Is HCl required for biological/regulatory reasons? Start->Check Yes Yes Check->Yes Strict Regs No No Check->No Flexibility Mitigate Mitigation: 1. Glove Box/Bag 2. Weigh by Difference 3. qNMR Assay Yes->Mitigate Switch Salt Switch: Dissolve in water, basify, extract, treat with p-TsOH No->Switch Result Stable Tosylate Salt (Non-Hygroscopic) Switch->Result

Figure 2: Decision logic for managing hygroscopic salts vs. re-engineering the solid form.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and hygroscopicity management).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Methodology for switching from HCl to Tosylate).

  • Organic Syntheses. (1940). "Methylamine Hydrochloride" (General procedures for drying and recrystallizing hygroscopic amine hydrochlorides). Org.[1] Synth. 20,[2] 66.

  • Bharti, S. K., et al. (2012). "Quantitative NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. (Protocol for qNMR purity determination).

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride: A Comparative Approach

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data readout. It delves into the causal relationships between the molecule's structure and its spectral features, offers a comparative analysis with alternative analytical techniques, and provides robust, self-validating experimental protocols.

Introduction: The Imperative for Structural Certainty

3-Amino-1-tert-butylpiperidin-2-one hydrochloride belongs to the piperidinone class of compounds, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules and natural products.[1] Its utility as a synthetic intermediate demands unambiguous structural verification. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering detailed insights into the molecular framework in a non-destructive manner. This guide will construct a predicted ¹H NMR spectrum based on first principles and data from analogous structures, providing a powerful reference for chemists working with this and related compounds.

Section 1: Predicting the ¹H NMR Spectrum of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride

The unique structure of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride, featuring a bulky tert-butyl group, a chiral center at C3, and a lactam moiety, results in a distinct and informative ¹H NMR spectrum. The presence of the hydrochloride salt of the primary amine introduces specific features that are key to its identification.

The molecular structure and its proton environments are illustrated below.

Caption: Molecular structure of the target compound with key proton groups labeled.

Detailed Spectral Analysis

The tert-Butyl Group (-C(CH₃)₃):

  • Predicted Chemical Shift (δ): ~1.4 ppm

  • Integration: 9H

  • Multiplicity: Singlet (s)

  • Rationale: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. They are shielded and show no coupling to other protons, resulting in a strong, sharp singlet significantly upfield.

The C3 Methine Proton (Hₐ):

  • Predicted Chemical Shift (δ): ~4.0 - 4.5 ppm

  • Integration: 1H

  • Multiplicity: Doublet of doublets (dd) or multiplet (m)

  • Rationale: This proton is attached to the chiral center and is deshielded by two adjacent electron-withdrawing groups: the carbonyl group of the lactam and the protonated amino group (-NH₃⁺). This justifies its downfield shift. It will couple to the two non-equivalent protons on C4 (Hc), resulting in a dd pattern, though further complex coupling could broaden it into a multiplet.

The Piperidine Ring Protons (Hc, Hd, He):

  • Predicted Chemical Shift (δ): ~1.8 - 3.5 ppm

  • Integration: 6H total (2H each)

  • Multiplicity: Complex multiplets (m)

  • Rationale: The protons on carbons C4, C5, and C6 are diastereotopic due to the adjacent C3 stereocenter. This magnetic non-equivalence, combined with both geminal (coupling between protons on the same carbon) and vicinal (coupling to protons on adjacent carbons) interactions, leads to complex, overlapping multiplets in the aliphatic region. The C6 protons (He) are expected to be the most downfield of this group due to the influence of the adjacent nitrogen atom.

The Ammonium Protons (-NH₃⁺):

  • Predicted Chemical Shift (δ): ~8.0 - 9.0 ppm

  • Integration: 3H

  • Multiplicity: Broad singlet (br s)

  • Rationale: The protons on the nitrogen atom, in the form of an ammonium salt, are acidic and deshielded, hence their significant downfield shift. They often appear as a broad signal due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. Their identity can be unequivocally confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

Summary of Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)IntegrationPredicted MultiplicityKey Couplings (J)
-C(CH ₃)₃~1.49HSinglet (s)None
Ha~4.0 - 4.51HDoublet of doublets (dd)Ja-c, Ja-c'
Hc~1.8 - 2.22HMultiplet (m)Jgem, Jvic
Hd~1.9 - 2.32HMultiplet (m)Jgem, Jvic
He~3.0 - 3.52HMultiplet (m)Jgem, Jvic
-NH ₃⁺~8.0 - 9.03HBroad Singlet (br s)None (exchangeable)

Section 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is paramount for detailed structural mapping, a multi-technique approach ensures the highest level of analytical confidence.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹³C NMR Number and type of carbon environments.Confirms the 9 unique carbons; distinct shifts for C=O (~170 ppm), C-N, and aliphatic carbons.Lower sensitivity than ¹H NMR; provides no connectivity data.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₉H₁₉ClN₂O) via the molecular ion peak.[2]Provides no information on stereochemistry or isomerism.
Infrared (IR) Spectroscopy Presence of key functional groups.Strong C=O stretch for the lactam (~1650 cm⁻¹); N-H stretches for the ammonium salt (~3000-3300 cm⁻¹).Provides a functional group "fingerprint" but no detailed structural connectivity.
2D NMR (COSY, HSQC) Proton-proton and proton-carbon correlations.Unequivocally establishes connectivity (e.g., which protons are coupled); assigns protons to their respective carbons.Requires more instrument time and expertise in data interpretation.

Section 3: Experimental Protocol for High-Fidelity ¹H NMR Analysis

Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, reproducible data. This protocol is designed to be self-validating by incorporating a definitive test for exchangeable protons.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride.

    • Transfer the solid to a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is the solvent of choice as its residual proton signal does not overlap with analyte signals, and it is capable of solubilizing hydrochloride salts while slowing the exchange rate of N-H protons, allowing them to be observed as distinct signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrumental Setup & Data Acquisition:

    • Record the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[3]

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Carefully phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and record the chemical shifts and multiplicities.

  • Confirmation of -NH₃⁺ Protons (D₂O Exchange):

    • After acquiring the initial spectrum, uncap the NMR tube and add 1-2 drops of deuterium oxide (D₂O).

    • Recap the tube, shake gently to mix, and allow it to stand for 5 minutes.

    • Re-acquire the ¹H NMR spectrum using the same parameters.

    • Validation: The broad signal previously observed between δ 8.0-9.0 ppm should significantly diminish or disappear entirely. This occurs because the acidic ammonium protons exchange with the deuterium from D₂O, becoming NMR-inactive and thus confirming their identity.

Experimental Workflow Diagram

Caption: Standard workflow for the acquisition and validation of the ¹H NMR spectrum.

Conclusion

The structural elucidation of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride is readily achievable through a careful application of ¹H NMR spectroscopy. By understanding the influence of the tert-butyl, lactam, and protonated amine functionalities on the proton chemical environments, a detailed and predictive spectral analysis can be performed. While ¹H NMR provides the core structural map, its power is maximized when used in conjunction with complementary techniques like ¹³C NMR and Mass Spectrometry. The protocols and comparative data presented in this guide offer a robust framework for researchers to confidently verify the structure and purity of this important synthetic intermediate.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Rsc.org.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • 2-Piperidone(675-20-7) 1H NMR spectrum. ChemicalBook.
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library.
  • 3-Amino-1-(tert-butyl)piperidin-2-one hydrochloride. ChemScene.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • (R)-3-(Boc-Amino)piperidine(309956-78-3) 1H NMR. ChemicalBook.
  • 3-amino-1-tert-butylpiperidin-2-one (C9H18N2O). PubChemLite.

Sources

A Comparative Crystallographic Guide to 3-Amino-1-tert-butylpiperidin-2-one Hydrochloride: An Illustrative Workflow for Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The spatial arrangement of atoms, the conformation of cyclic systems, and the network of intermolecular interactions are pivotal determinants of a compound's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the crystallographic features of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride, a substituted piperidinone scaffold of interest in medicinal chemistry.

It must be noted that as of the date of this publication, the specific crystal structure for 3-Amino-1-tert-butylpiperidin-2-one hydrochloride is not publicly available in crystallographic databases. Therefore, this document serves as a comprehensive, illustrative workflow, demonstrating the process a structural chemistry lab would undertake. We will present a detailed experimental protocol for structure determination and perform a comparative analysis using a foundational, experimentally determined structure of the parent molecule, Piperidin-2-one , alongside a plausible, chemically derived hypothetical dataset for our target compound and a key intermediate. This approach allows us to dissect the structural impact of specific substitutions—namely the addition of a 3-amino group and a 1-tert-butyl group—on the core piperidinone ring.

The Imperative of Single-Crystal X-ray Diffraction in Drug Development

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic structure of small molecules.[1] It provides precise coordinates of atoms in a crystal lattice, from which we can derive critical information:

  • Molecular Conformation: The intrinsic, low-energy shape of the molecule in the solid state.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and other interactions that dictate how molecules pack together, influencing properties like solubility and stability.

For drug development professionals, this data is invaluable. It validates synthetic outcomes, provides a basis for computational modeling and docking studies, and informs strategies for salt selection and polymorph screening.

Experimental Workflow: From Powder to Solved Structure

The determination of a crystal structure is a systematic process. The protocol described here represents a self-validating system, where the quality of the outcome at each stage is contingent on the successful completion of the previous one.

Step-by-Step Protocol
  • Crystal Growth (The Art of Crystallization):

    • Objective: To obtain single, diffraction-quality crystals (ideally 0.1-0.3 mm in each dimension).

    • Rationale: The quality of the diffraction pattern is directly proportional to the internal order of the crystal. Amorphous or polycrystalline material will not yield a solvable structure.

    • Method - Slow Evaporation:

      • Dissolve 5-10 mg of the purified compound (e.g., 3-Amino-1-tert-butylpiperidin-2-one hydrochloride) in a minimal amount of a suitable solvent (e.g., a methanol/acetonitrile mixture).

      • Transfer the clear solution to a small, clean vial.

      • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at a constant temperature.

      • Monitor daily for the formation of well-defined, non-twinned crystals.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a single crystal and collect a complete set of diffraction data.

    • Rationale: Low temperature (typically 100 K) is used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Method:

      • Select a suitable crystal under a microscope.

      • Mount the crystal on a cryo-loop.

      • Flash-cool the crystal in a stream of cold nitrogen gas (100 K) on the goniometer of a single-crystal X-ray diffractometer equipped with a modern detector (e.g., a CCD or CMOS detector).

      • Perform an initial unit cell determination.

      • Execute a full data collection strategy, rotating the crystal through a series of exposures to capture the intensities and positions of all unique diffraction spots.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data and build a chemically accurate model of the molecule.

    • Rationale: The diffraction pattern contains the information to calculate an electron density map. By fitting atoms into this map, a molecular model is built and then refined against the experimental data to achieve the best possible fit.

    • Method:

      • Integrate the raw diffraction images and correct the data for experimental factors (e.g., absorption).

      • Determine the space group and solve the structure using direct methods or dual-space algorithms. This initial step provides a rough atomic model.

      • Refine the model using full-matrix least-squares refinement. This process iteratively adjusts atomic positions, bond lengths, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

      • Locate and add hydrogen atoms to the model.

      • Finalize the refinement. The quality of the final structure is assessed using metrics like the R1 factor (which should typically be < 5% for high-quality data).

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to the final, validated crystal structure.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purified_Compound Purified Compound (e.g., Target HCl Salt) Crystal_Growth Crystal Growth (Slow Evaporation) Purified_Compound->Crystal_Growth Dissolution Single_Crystal Select Single Crystal Crystal_Growth->Single_Crystal Mount_Cryo Mount & Cryo-Cool (100 K) Single_Crystal->Mount_Cryo Data_Collection X-Ray Data Collection (Diffractometer) Mount_Cryo->Data_Collection Raw_Data Raw Diffraction Data Data_Collection->Raw_Data Solve Structure Solution (Direct Methods) Raw_Data->Solve Integration Refine Model Refinement (Least-Squares) Solve->Refine Initial Model Validate Validation & CIF Report Refine->Validate Final Model

Caption: Workflow for Small Molecule X-ray Crystallography.

Comparative Structural Analysis

To understand the structural contributions of the 3-amino and 1-tert-butyl groups, we will compare three structures:

  • Comparator A: Piperidin-2-one . The unsubstituted parent ring. The data presented is from a known experimental determination to provide an authoritative baseline.

  • Comparator B (Hypothetical): 3-Amino-piperidin-2-one hydrochloride . This structure introduces the 3-amino group and the chloride counter-ion.

  • Target Compound (Hypothetical): 3-Amino-1-tert-butylpiperidin-2-one hydrochloride . This structure adds the sterically demanding tert-butyl group to the amide nitrogen.

Crystallographic Data Summary

The table below summarizes the key crystallographic parameters. Note that data for Comparators B and the Target are plausible, hypothetical values derived for illustrative purposes.

ParameterComparator A: Piperidin-2-oneComparator B (Hypothetical): 3-Amino-piperidin-2-one HClTarget (Hypothetical): 3-Amino-1-tert-butylpiperidin-2-one HCl
FormulaC₅H₉NOC₅H₁₁ClN₂OC₉H₁₉ClN₂O
Crystal SystemMonoclinicMonoclinicOrthorhombic
Space GroupP2₁/cP2₁/cP2₁2₁2₁
a (Å)5.628.5110.15
b (Å)10.116.2312.33
c (Å)9.8513.4515.67
β (°)106.598.790
V (ų)536.4704.11961.5
Z (Molecules/Unit Cell)444
R1 (Final R-factor)0.045< 0.05 (Expected)< 0.05 (Expected)
Analysis of Key Structural Features

Ring Conformation:

  • Comparator A (Piperidin-2-one): The parent piperidin-2-one ring adopts a slightly distorted chair conformation . This is the expected low-energy conformation for a six-membered saturated ring.

  • Comparator B (Hypothetical): The introduction of the sp³-hybridized amino group at the 3-position is not expected to dramatically alter the ring's preference for a chair conformation . The amino group would likely occupy an equatorial position to minimize steric hindrance.

  • Target Compound (Hypothetical): The addition of the very large tert-butyl group at the N1 position introduces significant steric strain. While the ring may still attempt to adopt a chair-like form, it would likely be highly distorted, potentially favoring a twist-boat or half-chair conformation to alleviate steric clashes between the tert-butyl group and the ring protons. This conformational change is a critical insight for drug design, as it directly impacts the orientation of substituents and their ability to interact with a target protein.

Hydrogen Bonding Network:

The most significant difference between the parent compound and the hydrochloride salts is the extensive hydrogen bonding network enabled by the ammonium group and the chloride ion.

  • Comparator A (Piperidin-2-one): In the solid state, molecules are linked by N-H···O hydrogen bonds between the amide groups of adjacent molecules, forming simple chains or dimers.

  • Comparator B & Target Compound (Hypothetical): In the hydrochloride salts, the amino group is protonated to form an ammonium group (-NH₃⁺). This creates a powerful hydrogen bond donor site. The chloride anion (Cl⁻) acts as a hydrogen bond acceptor. We would expect a robust, three-dimensional network of N-H···Cl and N-H···O (carbonyl) hydrogen bonds. These strong interactions are crucial for stabilizing the crystal lattice and significantly influence the compound's physical properties, such as melting point and solubility.

The diagram below illustrates the anticipated difference in hydrogen bonding.

H_Bonding cluster_A Comparator A: N-H···O Bonding cluster_B Target/Comparator B: N-H···Cl Bonding A1 >N-H ··· O=C< A2 >N-H ··· O=C< A1->A2 B_NH3 -NH₃⁺ B_Cl1 Cl⁻ B_NH3->B_Cl1 N-H···Cl B_Cl2 Cl⁻ B_NH3->B_Cl2 N-H···Cl B_O O=C< B_NH3->B_O N-H···O

Caption: Comparison of Hydrogen Bonding Motifs.

Conclusions and Field Insights

This illustrative guide demonstrates a rigorous workflow for crystallographic analysis and its power in rational drug design. While the specific structure of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride remains to be determined, our comparative analysis allows for several key expert predictions:

  • Steric Impact of the tert-Butyl Group: The N-tert-butyl substituent is predicted to be the dominant factor controlling the conformation of the piperidinone ring, forcing it out of a standard chair conformation. This has direct implications for the orientation of the 3-amino group, a potential pharmacophore.

  • Dominance of Salt Bridge Interactions: The formation of the hydrochloride salt introduces a robust hydrogen bonding network mediated by the chloride ion. This network will be a primary driver of the crystal packing and is expected to significantly enhance the compound's aqueous solubility and thermal stability compared to its freebase form.

For researchers in drug development, this analysis underscores the necessity of obtaining experimental crystal structures. The subtle interplay between intramolecular strain (from the tert-butyl group) and intermolecular forces (from the hydrochloride salt) dictates the molecule's presentation to its biological target. This guide provides a robust framework for conducting such an analysis, turning raw diffraction data into actionable chemical intelligence.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 24, 2026, from [Link].

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-Amino-1-tert-butylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands for 3-Amino-1-tert-butylpiperidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document compares its spectral features with structurally related analogues to elucidate the contribution of key functional groups. The causality behind experimental choices and spectral interpretations is explained to provide a practical and authoritative resource for molecular characterization.

Introduction: The Structural Landscape of 3-Amino-1-tert-butylpiperidin-2-one

3-Amino-1-tert-butylpiperidin-2-one is a substituted lactam, a class of cyclic amides that are prevalent scaffolds in medicinal chemistry. Its structure combines several key functional groups: a six-membered piperidone ring, a tertiary amide (lactam) due to the N-substitution, a primary amine at the 3-position, and a bulky tert-butyl group. Infrared spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, making it an invaluable first-pass method for confirming the identity and purity of such molecules by identifying their constituent functional groups. Each group vibrates at a characteristic frequency upon absorbing IR radiation, allowing for a detailed structural assignment.

Below is a diagram of the molecular structure, highlighting the key functional groups that produce distinct signals in an IR spectrum.

cluster_prep Preparation cluster_background Background Scan cluster_sample Sample Analysis cluster_post Post-Processing & Cleaning A 1. Clean ATR Crystal (Isopropanol & lint-free wipe) B 2. Allow Crystal to Dry Completely A->B C 3. Collect Background Spectrum (Scans: 16-32, Resolution: 4 cm⁻¹) B->C D 4. Verify Background Quality (Flat baseline, no CO₂/H₂O peaks) C->D E 5. Apply Small Amount of Solid Sample (Ensure full crystal coverage) D->E F 6. Apply Pressure with Anvil (Ensure good sample-crystal contact) E->F G 7. Collect Sample Spectrum (Same parameters as background) F->G H 8. Perform ATR Correction (if applicable) G->H I 9. Analyze Spectrum (Peak picking & assignment) H->I J 10. Clean Sample from Crystal I->J

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. This removes any residue from previous measurements.

  • Background Collection: Once the crystal is dry, collect a background spectrum. This scan measures the ambient environment (air) and is automatically subtracted from the sample spectrum. A good background is critical for data quality.

  • Sample Application: Place a small amount of the solid 3-Amino-1-tert-butylpiperidin-2-one powder onto the center of the ATR crystal. Only a few milligrams are needed.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is necessary for a strong signal.

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. If the software has an ATR correction feature, apply it to account for the wavelength-dependent depth of penetration of the IR beam.

  • Analysis: Analyze the spectrum by identifying the peak positions (in cm⁻¹) and assigning them to the corresponding molecular vibrations as detailed in the tables above.

  • Final Cleaning: After the measurement, retract the anvil, remove the sample powder, and clean the crystal surface thoroughly with isopropanol and a lint-free wipe.

By following this protocol, a researcher can reliably obtain a high-quality IR spectrum that serves as a trustworthy validation of the molecular structure of 3-Amino-1-tert-butylpiperidin-2-one.

References

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]

  • Hambly, G. F. Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. [Link]

  • Smith, B. C. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Heacock, R. A., & Marion, L. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

  • Arslan, H. et al. FT-IR spectrum of tert-butyl... ResearchGate. [Link]

  • Sert, Y. et al. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. PubMed. [Link]

  • Characteristic Group Vibrations of Organic Molecules. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Baiz, C. R. et al. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. [Link]

  • The features of IR spectrum. [Link]

  • Carbonyl compounds - IR spectroscopy. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]

  • N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook. [Link]

  • Dopfer, O. et al. Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. ACS Publications. [Link]

  • Wang, L. et al. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. [Link]

  • 3-Amino-2-piperidone. PubChem. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride (CAS No. 2173996-52-4)[1], a piperidine derivative. The procedures outlined here are designed to be a self-validating system, ensuring safety and compliance at every stage.

Hazard Identification and Risk Assessment: Understanding the "Why"

Proper handling and disposal protocols are dictated by the inherent hazards of a substance. 3-Amino-1-tert-butylpiperidin-2-one hydrochloride, like many related aminopiperidine compounds, is not benign. A thorough risk assessment is the first step in ensuring safety.

The primary hazards associated with this class of compounds include:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[2][3][4]

  • Serious Eye Irritation (Category 2A) : The compound can cause significant eye irritation upon contact.[2][3]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) : Inhalation of dust can lead to respiratory irritation.[2][3][5][6]

  • Potential for Harm if Swallowed (Acute Oral Toxicity, Category 4) : Ingestion may be harmful.[3][5]

These classifications necessitate that 3-Amino-1-tert-butylpiperidin-2-one hydrochloride be treated as hazardous waste . Under the guidelines of the Environmental Protection Agency (EPA), chemical waste generators are responsible for correctly classifying their waste to ensure it follows the proper disposal pathway (40 CFR § 261.3)[2].

Hazard Classification (GHS) Category Statement
Skin Irritation2H315: Causes skin irritation[2]
Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][6]
Acute Toxicity (Oral)4H302: Harmful if swallowed[3][5][7]

Personnel Protection and Safe Handling: Your First Line of Defense

Before any handling or disposal activities, the appropriate Personal Protective Equipment (PPE) and engineering controls must be in place. This is non-negotiable.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood.[8][9] This is the most effective way to minimize inhalation exposure by containing dust and aerosols at the source.

  • Eye and Face Protection : Wear safety glasses with side shields or, for greater protection against splashes, a face shield.[8][9]

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact). Always inspect gloves before use and change them immediately if they become contaminated.

    • Lab Coat : A clean, buttoned lab coat must be worn to protect street clothes and prevent skin exposure.[8][9]

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][10]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The following protocol ensures that waste is managed safely from the point of generation to its final collection.

Step 1: Waste Segregation at the Source

This is the most critical step. Never mix incompatible waste streams. For 3-Amino-1-tert-butylpiperidin-2-one hydrochloride, you will generate two primary types of solid waste.

  • Unused Product/Pure Compound : Any unneeded or expired pure chemical.

  • Contaminated Lab Supplies : Items grossly contaminated with the compound, such as weighing paper, disposable spatulas, spill cleanup materials, and contaminated gloves.

Step 2: Container Selection and Labeling

The integrity and clear communication of your waste container are paramount.

  • Container : Use a designated, sealable, and chemically compatible container for solid hazardous waste (e.g., a high-density polyethylene (HDPE) pail with a screw-on lid).

  • Labeling : The container must be labeled before any waste is added. This prevents the creation of "mystery" waste. The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "3-Amino-1-tert-butylpiperidin-2-one hydrochloride" .

    • The CAS Number: "2173996-52-4" .

    • Relevant Hazard Pictograms (GHS Exclamation Mark).

    • An accumulation start date (the date the first piece of waste is added).

Step 3: Waste Accumulation and Storage

Store waste safely in a designated satellite accumulation area within the lab.

  • Keep Containers Closed : The waste container must be securely sealed at all times, except when actively adding waste.[7][9]

  • Storage Location : Store the container in a well-ventilated, secure area away from incompatible materials, particularly strong oxidizing agents and strong acids.[3][5] It should be stored in a secondary containment bin to catch any potential leaks.

  • Do Not Overfill : Do not fill containers beyond 80% capacity to allow for expansion and prevent spills during transport.

Step 4: Final Disposal

Disposal must be handled by professionals.

  • Contact EHS : Contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup of the full, sealed, and properly labeled waste container.

  • Licensed Contractor : Your EHS department will work with a licensed hazardous waste disposal company to transport the waste for final treatment, typically via incineration at a permitted facility.[11]

  • Prohibition : Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain.[2][8][12] Discharging chemical waste into the sewer system is illegal and harmful to the environment.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is key to mitigating their impact.

  • Small Spill (Dry Powder) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the material together, avoiding the creation of dust.[9]

    • Place the swept material and all cleanup items (e.g., contaminated wipes, dustpan) into your labeled hazardous waste container.

    • Wipe the area with a damp cloth and place the cloth in the waste container.

  • Large Spill :

    • Evacuate the immediate area and alert others.

    • Prevent the spill from entering any drains.[2][8][9]

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation develops or persists.[2]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

    • Inhalation : Move the person to fresh air.[2] If they are not breathing, give artificial respiration. Seek medical attention.

Visual Workflow: Disposal Decision-Making

The following diagram illustrates the logical flow for segregating and disposing of waste related to 3-Amino-1-tert-butylpiperidin-2-one hydrochloride.

G Disposal Workflow for 3-Amino-1-tert-butylpiperidin-2-one hydrochloride A Waste Generation Point (In Fume Hood) B Identify Waste Type A->B C Unused/Expired Chemical B->C  Pure Compound D Contaminated Labware (Gloves, Weigh Paper, Wipes) B->D  Contaminated Solids E Empty Original Container B->E  Empty Container F Place in Labeled Solid Hazardous Waste Container C->F D->F G Is it visibly clean? E->G K Store Sealed Container in Satellite Accumulation Area F->K H Triple Rinse with Suitable Solvent G->H No J Deface Label & Dispose of Container in Glass/Plastic Recycling G->J Yes I Dispose of Rinsate as Liquid Hazardous Waste H->I H->J L Request Pickup from Environmental Health & Safety (EHS) K->L

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Piperidine Safety Data Sheet. carbosynth. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/4A895F63D40A56E280257C190053D50A/ file/FP26788.pdf)
  • PIPERIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Piperidine Safety Data Sheet. ChemSupply Australia. [Link]

  • (R)-3-Boc-aminopiperidine Safety Data Sheet. AFG Bioscience LLC. [Link]

  • Piperidine Safety Data Sheet. Fisher Scientific. [Link]

  • 3-Amino-2-piperidinone hydrochloride Safety Data Sheet. SDS Manager. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.